Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate for Asymmetric Synthesis
The (S)-enantiomer (CAS 300854-06-2) is the specified chiral form in multiple patent documents covering glucokinase activator drug candidates. US Patent 7,977,367 explicitly lists preferred compounds employing the (S)-3-cyclopentyl-2-substituted-propanoic acid scaffold, including (S)-3-cyclopentyl-2-(4-(isopropylsulfonyl)-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide [1]. The (R)-enantiomer (CAS 174221-31-9) and the racemate (CAS 35468-70-3) are commercially available but produce diastereomeric products when used in downstream syntheses. Vendors supply the (S)-enantiomer at 97–98% purity, with the (R)-enantiomer also available at comparable purity, enabling direct procurement of the required stereoisomer without resolution .
| Evidence Dimension | Stereochemical configuration and patent-specified utility |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 300854-06-2), purity 97–98% |
| Comparator Or Baseline | (R)-enantiomer (CAS 174221-31-9), purity 95–98%; Racemate (CAS 35468-70-3), purity 95–97% |
| Quantified Difference | Opposite absolute configuration; racemate contains 50% undesired enantiomer; patent preference for (S)-configuration in drug candidate scaffolds |
| Conditions | As documented in US Patent 7,977,367 preferred compound listings and vendor certificates of analysis |
Why This Matters
Procurement of the incorrect enantiomer or racemate would yield the wrong stereoisomer of the final drug intermediate, potentially resulting in inactive or off-target compounds and requiring costly chiral resolution.
- [1] US Patent 7,977,367 B2. Haynes NE et al. Substituted imidazole propanamide glucokinase activators. Issued July 12, 2011. Preferred compounds include (S)-3-cyclopentyl-2-(4-(isopropylsulfonyl)-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide. View Source
